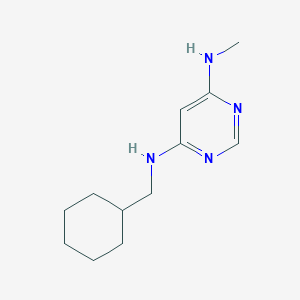

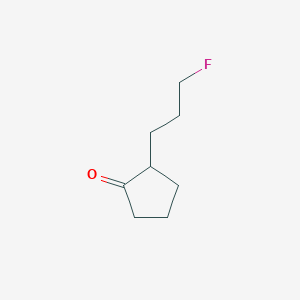

2-(3-Fluoropropyl)cyclopentan-1-one

Übersicht

Beschreibung

2-(3-Fluoropropyl)cyclopentan-1-one is an organic compound . It appears as a liquid .

Molecular Structure Analysis

The molecular formula of 2-(3-Fluoropropyl)cyclopentan-1-one is C8H13FO . The InChI code isInChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 . The molecular weight is 144.19 . Physical And Chemical Properties Analysis

2-(3-Fluoropropyl)cyclopentan-1-one is a liquid . It should be stored at a temperature of 4 °C .Wissenschaftliche Forschungsanwendungen

Cyclopentanone Production and Applications

Cyclopentanone is a key fine chemical intermediate widely used in the production of fragrances such as spice-methyl dihydrojasmonate. It also serves as a solvent in the electronics industry. The N2O oxidation process with cyclopentene as the starting material, along with esterification and ester-interchange indirect processes, are highlighted as practical and feasible production methods in China (Sinopec Shanghai, 2011).

Transformation to Cyclopentanones

The hydrogenative ring rearrangement of biomass-derived furfurals to cyclopentanones (CPN) demonstrates the potential of cyclopentanone and its derivatives for synthesizing compounds with commercial prospects. Research focuses on improving scalability, selectivity, and cost-competitiveness, with developments in efficient, inexpensive, and recyclable heterogeneous catalysts (S. Dutta & N. Bhat, 2021).

Cyclopentenone and Anticancer Research

The conjugate cyclopent-en-one chemical group, related to cyclopentanones, is emphasized for its special role in anticancer drug design. Cyclopentenone-containing compounds, such as prostaglandins and jasmonates, show promising anticancer potential through various intracellular targets. This underlines the importance of cyclopentenone moieties in future anticancer clinical research and drug design (M. Conti, 2006).

Versatile Applications in Various Industries

Cyclodextrins, cyclic oligosaccharides that can form host–guest type inclusion complexes, showcase the wide range of utilities of cyclopentanone derivatives in pharmaceuticals, drug delivery systems, cosmetics, and the food and nutrition industry. The review emphasizes cyclodextrins' commercial interest and potential to address scientific challenges across various fields (N. Sharma & Ashish Baldi, 2016).

Eigenschaften

IUPAC Name |

2-(3-fluoropropyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKABCGVCWLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.